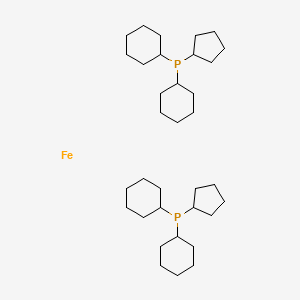

Dicyclohexyl(cyclopentyl)phosphane;iron

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"Dicyclohexyl(cyclopentyl)phosphane;iron" refers to a class of organometallic compounds featuring iron as the central metal coordinated by dicyclohexyl(cyclopentyl)phosphane ligands. These compounds are of interest due to their unique chemical and physical properties, which make them useful in various applications, including catalysis and organic synthesis.

Synthesis Analysis

The synthesis of dicyclohexyl(cyclopentyl)phosphane;iron complexes involves the reaction of iron precursors with dicyclohexyl(cyclopentyl)phosphane ligands. The synthesis process often requires careful control of reaction conditions, including temperature, solvent, and the stoichiometry of reactants, to achieve the desired complexes with high purity and yield. A specific example includes the formation of chiral-modified dicarbonyl(cyclopentadienyl)ferrio-phosphanes through the deprotonation of cationic primary or secondary phosphane iron complexes, demonstrating the intricate steps involved in the synthesis of these compounds (Malisch et al., 1998).

Molecular Structure Analysis

The molecular structure of dicyclohexyl(cyclopentyl)phosphane;iron complexes is characterized by X-ray crystallography and spectroscopic methods. These analyses reveal the coordination geometry around the iron center, the nature of the phosphane ligands, and the overall molecular architecture. For example, diamond-shaped heterometallic complexes of iron(II) and copper(I) bridged by cyanide groups containing monodentate or bidentate phosphanes bound to copper(I) highlight the diverse structural possibilities of these iron-phosphane complexes (Darensbourg et al., 2001).

Chemical Reactions and Properties

Dicyclohexyl(cyclopentyl)phosphane;iron complexes participate in a wide range of chemical reactions, including catalytic processes and organic transformations. Their reactivity is influenced by the electronic and steric properties of the phosphane ligands and the iron center. These complexes have been shown to catalyze [2 + 2 + 2] cycloaddition reactions, demonstrating their utility in constructing complex organic molecules (Nakajima et al., 2016).

科学的研究の応用

Catalysis and Organic Synthesis

Organic Carbonate Formation

A study described the promotion of organic carbonates from aliphatic alcohols and carbon dioxide at low temperatures and moderate CO2 pressure by dicyclohexylcarbodiimide. This process is highlighted for its high selectivity and efficiency in producing organic carbonates under mild conditions (Aresta et al., 2005).

Iron-Phosphane Complexes in Catalysis

The research demonstrates the versatility of iron-phosphane complexes in catalyzing reactions such as the alkane oxidation and alkylation of ketones. These studies underscore the role of iron complexes in facilitating various chemical transformations under mild conditions, providing a path for the efficient synthesis of valuable chemical products (He et al., 2011), (Seck et al., 2017).

Material Science and Coordination Chemistry

- Heterometallic Complexes: A study detailed the synthesis and characterization of diamond-shaped heterometallic cyanide-bridged complexes of iron(II) and copper(I). This work not only expands the understanding of coordination chemistry but also opens avenues for designing novel materials with potential applications in catalysis, magnetic materials, and sensors (Darensbourg et al., 2001).

Environmental and Green Chemistry

- Catalytic Oxidation Processes: Research into the catalytic oxidation of cyclohexane using metal-organic frameworks (MOFs) containing iron showcases the potential of MOFs as catalysts in environmentally friendly oxidation processes. These studies illustrate how the modification of pore environments and metal centers in MOFs can significantly affect catalytic activity and selectivity, offering insights into designing more efficient catalysts for green chemistry applications (Xiao et al., 2016).

Safety And Hazards

The specific safety and hazards associated with Dicyclohexyl(cyclopentyl)phosphane;iron are not provided in the search results. However, phosphine compounds are generally known to be highly toxic5.

将来の方向性

The future directions for the use and study of Dicyclohexyl(cyclopentyl)phosphane;iron are not explicitly mentioned in the search results. However, given its research use1, it may continue to be a subject of interest in various scientific studies.

Please note that this information is based on available web search results and for a more comprehensive and detailed analysis, it is recommended to refer to specific scientific literature and databases. Also, always follow safety guidelines when handling chemical compounds.

特性

IUPAC Name |

dicyclohexyl(cyclopentyl)phosphane;iron |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H31P.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h2*15-17H,1-14H2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYLGIFVMPKVOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)C3CCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCC3.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H62FeP2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dicyclohexyl(cyclopentyl)phosphane;iron | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-[[4-(1,1,2,2,2-Pentadeuterioethyl)piperazin-1-yl]methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1147112.png)

![(Alphar)-alpha-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]benzeneacetamide](/img/structure/B1147115.png)

![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine](/img/structure/B1147116.png)